Fluorescence Quantum Yield and Molar Absorptivity of Poly-L-SUY vs. Poly-L-SUW and Poly-L-SUF as Fluorescent Chiral Molecular Micelles
When polymerized into fluorescent chiral molecular micelles (FCMMs), poly(sodium N-undecanoyl-L-tyrosinate) [poly-L-SUY] displays quantitatively distinct photophysical properties compared to its tryptophan [poly-L-SUW] and phenylalanine [poly-L-SUF] analogs—all bearing the same C11 undecanoyl chain. Poly-L-SUY exhibits a fluorescence quantum yield (Φ) of 0.04, which is 2-fold lower than poly-L-SUW (Φ = 0.08) and 2.75-fold lower than poly-L-SUF (Φ = 0.11). Its molar absorptivity (ε) at the absorption maximum (λmax = 276 nm) is 1,060 L mol⁻¹ cm⁻¹, compared to 4,237 L mol⁻¹ cm⁻¹ for poly-L-SUW (λmax = 280 nm) and 321 L mol⁻¹ cm⁻¹ for poly-L-SUF (λmax = 259 nm). The fluorescence emission maximum of poly-L-SUY occurs at 320 nm, distinct from poly-L-SUW at 370 nm and poly-L-SUF at 305 nm [1]. These non-overlapping spectral signatures mean that the three FCMMs cannot functionally substitute for one another in fluorescence-based chiral assays.
| Evidence Dimension | Fluorescence quantum yield (Φ) and molar absorptivity (ε) |
|---|---|
| Target Compound Data | Poly-L-SUY: Φ = 0.04; ε = 1,060 L mol⁻¹ cm⁻¹; λabs = 276 nm; λem = 320 nm |
| Comparator Or Baseline | Poly-L-SUW: Φ = 0.08; ε = 4,237 L mol⁻¹ cm⁻¹; λabs = 280 nm; λem = 370 nm. Poly-L-SUF: Φ = 0.11; ε = 321 L mol⁻¹ cm⁻¹; λabs = 259 nm; λem = 305 nm |
| Quantified Difference | Φ: 2.0-fold lower than poly-L-SUW; 2.75-fold lower than poly-L-SUF. ε: 4.0-fold lower than poly-L-SUW; 3.3-fold higher than poly-L-SUF. λem shifted by −50 nm vs. poly-L-SUW and +15 nm vs. poly-L-SUF |
| Conditions | 50 mM phosphate buffer, pH 7; concentrations: poly-L-SUY 2.5×10⁻⁵–7.0×10⁻⁵ M, poly-L-SUW 2.0×10⁻⁶–2.0×10⁻⁵ M, poly-L-SUF 1.4×10⁻⁴–2.6×10⁻⁴ M; excitation at 280 nm (poly-L-SUW and poly-L-SUY) or 260 nm (poly-L-SUF) |
Why This Matters
Procurement for fluorescence-based enantiomeric recognition applications requires the specific FCMM with the appropriate quantum yield and spectral window; substituting poly-L-SUY with poly-L-SUW or poly-L-SUF would shift detection wavelengths and alter signal-to-noise characteristics, invalidating calibrated assays.
- [1] Williams AA, Fakayode SO, Alptürk O, Jones CM, Lowry M, Strongin RM, Warner IM. Determination of enantiomeric compositions of analytes using novel fluorescent chiral molecular micelles and steady state fluorescence measurements. J Fluoresc. 2008 Mar;18(2):285–296. Table 1. doi:10.1007/s10895-007-0268-z. View Source
